Dramatically Inferior Cytotoxicity vs. Co-Isolated Xanthone V1 in Leukemia and Pancreatic Cancer Cells
Bisvismiaquinone (4) exhibits minimal cytotoxicity, failing to achieve 50% inhibition of proliferation at 20 µg/ml in CCRF-CEM leukemia, CEM/ADR5000 multidrug-resistant leukemia, and MiaPaCa-2 pancreatic cancer cells [1]. In stark contrast, the co-isolated compound xanthone V1 (1) from the same plant source consistently shows IC50 values below 4 µg/ml across a panel of cancer cell lines under identical assay conditions [1]. This represents a difference of at least 5-fold in cytotoxic potency; the value for bisvismiaquinone (4) is a strict minimum, as the true IC50 was not reached at the highest tested concentration [1].
| Evidence Dimension | Cytotoxic Activity (IC50) |
|---|---|
| Target Compound Data | > 20 µg/ml (CCRF-CEM, CEM/ADR5000, MiaPaCa-2) |
| Comparator Or Baseline | Xanthone V1 (1): IC50 < 4 µg/ml on 64.29% of a 14-cell line panel, including CCRF-CEM |
| Quantified Difference | > 5-fold less potent |
| Conditions | Resazurin reduction assay; treatment at 20 µg/ml for bisvismiaquinone screening; IC50 determined from dose-response curves for xanthone V1 |
Why This Matters
This confirms bisvismiaquinone is a non-cytotoxic dimer, enabling its specific use as a negative control for monomeric, active xanthones in oncology drug discovery.
- [1] Kuete, V., et al. (2011). Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants. PLoS ONE, 6(8), e21762. View Source
